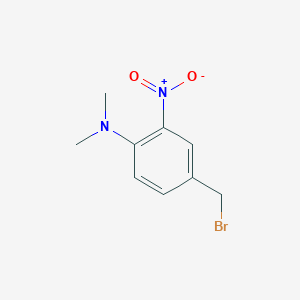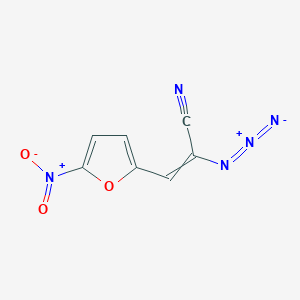![molecular formula C12H8N4O3S B14321087 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole CAS No. 106636-44-6](/img/structure/B14321087.png)
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, along with nitro and nitroso functional groups. The compound’s unique structure imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization with 3-methyl-2-bromoimidazole in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Electrophiles like bromine, chlorinating agents.
Major Products Formed
Oxidation: Formation of 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole.
Reduction: Formation of 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-6-(4-nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole
- 3-Methyl-6-(4-aminophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
- 3-Methyl-6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole
Uniqueness
3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b][1,3]thiazole scaffold enhances its potential as a versatile compound for various applications.
Propriétés
Numéro CAS |
106636-44-6 |
|---|---|
Formule moléculaire |
C12H8N4O3S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
3-methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8N4O3S/c1-7-6-20-12-13-10(11(14-17)15(7)12)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3 |
Clé InChI |
UAKOKYGGDPKLCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC(=C(N12)N=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)







![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)


